BenchChemオンラインストアへようこそ!

3-{4-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-1,2-benzothiazole

Alzheimer's disease Acetylcholinesterase inhibition Molecular docking

3-{4-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-1,2-benzothiazole (CAS 2034313-06-7) is a fully synthetic, multi-heterocyclic small molecule integrating a 1,2-benzothiazole core, a piperazine linker, and a 2-(oxolan-3-yloxy)pyridine-3-carbonyl motif. Its molecular formula C₂₁H₂₂N₄O₃S and molecular weight of 410.49 g·mol⁻¹ distinguish it from simpler benzothiazole-piperazine analogs that lack the oxolane-ether substituted pyridine ring.

Molecular Formula C21H22N4O3S
Molecular Weight 410.49
CAS No. 2034313-06-7
Cat. No. B2915711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{4-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-1,2-benzothiazole
CAS2034313-06-7
Molecular FormulaC21H22N4O3S
Molecular Weight410.49
Structural Identifiers
SMILESC1COCC1OC2=C(C=CC=N2)C(=O)N3CCN(CC3)C4=NSC5=CC=CC=C54
InChIInChI=1S/C21H22N4O3S/c26-21(17-5-3-8-22-20(17)28-15-7-13-27-14-15)25-11-9-24(10-12-25)19-16-4-1-2-6-18(16)29-23-19/h1-6,8,15H,7,9-14H2
InChIKeyXETLQVUGYWKLTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-{4-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-1,2-benzothiazole: Structural Identity and Procurement Baseline


3-{4-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-1,2-benzothiazole (CAS 2034313-06-7) is a fully synthetic, multi-heterocyclic small molecule integrating a 1,2-benzothiazole core, a piperazine linker, and a 2-(oxolan-3-yloxy)pyridine-3-carbonyl motif [1]. Its molecular formula C₂₁H₂₂N₄O₃S and molecular weight of 410.49 g·mol⁻¹ distinguish it from simpler benzothiazole-piperazine analogs that lack the oxolane-ether substituted pyridine ring [1]. The compound is cataloged in PubChem (SID 92083404) and is primarily supplied as a research-grade screening compound for drug discovery programs targeting CNS disorders, oncology, or antimicrobial pathways, where the intact 1,2-benzothiazole pharmacophore and hydrogen-bond-capable oxolane-ether-pyridine carbonyl system are required simultaneously [2].

Why Generic Benzothiazole-Piperazine Substitution Cannot Replace 3-{4-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-1,2-benzothiazole in Target-Based Screening


Substituting 3-{4-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-1,2-benzothiazole with a generic benzothiazole-piperazine analog (e.g., simple 2-(piperazin-1-yl)-1,3-benzothiazole derivatives) eliminates the oxolane-ether pyridine carbonyl module that provides critical hydrogen-bond acceptor capacity and conformational restriction, directly altering target-engagement profiles [1]. The closest commercially traceable analog, the 5-chloro-6-(oxolan-3-yloxy)pyridine variant (CAS 1903564-41-9), introduces a chlorine substituent that modifies electron density on the pyridine ring, resulting in divergent inhibitory potencies against enzymes such as AChE and shifting selectivity windows relative to kinase or GPCR panels [2]. Class-level evidence from benzothiazole-piperazine series confirms that sub-structure variations around the pyridine carbonyl linker produce GI₅₀ differences exceeding 10-fold in cancer cell lines, underscoring that even single-atom changes invalidate direct functional interchangeability [3].

Quantitative Differentiation Evidence for 3-{4-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-1,2-benzothiazole Against Closest Analogs


Enhanced Predicted Binding Free Energy to AChE versus Simplified Benzothiazole-Piperazine Congeners

In silico binding free energy (ΔG) calculations on a benzothiazole-piperazine template bearing a tetrahydrofuran-ether pyridine carbonyl system yielded ΔG = −18.64 ± 0.16 kcal·mol⁻¹ against human AChE, while simpler benzothiazole-piperazine analogs without the oxolane-pyridine module consistently gave ΔG values in the range of −14 to −16 kcal·mol⁻¹ under identical docking and MD simulation conditions [1]. This 2–4 kcal·mol⁻¹ improvement is directly attributable to the oxolane-ether oxygen's hydrogen-bond interaction with the peripheral anionic site (PAS) of AChE, a contact absent in comparator molecules lacking this moiety [1].

Alzheimer's disease Acetylcholinesterase inhibition Molecular docking

AChE Mixed-Type Inhibition Potency: Oxolane-Pyridine-Benzothiazole Template vs. Single-Site Inhibitors

The oxolane-pyridine-benzothiazole template displayed an AChE IC₅₀ of 0.42 μM and functioned as a mixed-type inhibitor, simultaneously occupying both the catalytic active site (CAS) and the peripheral anionic site (PAS) [1]. In contrast, reference benzothiazole-piperazine compounds from a structurally distinct series lacking the oxolane-pyridine carbonyl bridge exhibited AChE IC₅₀ values ranging from 1.5 μM to >10 μM, with purely competitive or non-competitive kinetics and no PAS engagement [2]. The dual-site binding mode is linked to concurrent Aβ-aggregation inhibition, a therapeutically relevant property for Alzheimer's disease research [1].

Cholinesterase inhibition Mixed-type inhibitor Therapeutic index

In Vivo Cognitive Improvement in Scopolamine-Induced Amnesia Model: Benzothiazole-Oxolane-Pyridine Hybrid vs. Vehicle

In a scopolamine-induced memory deficit mouse model, the benzothiazole-piperazine hybrid bearing the oxolane-ether pyridine motif demonstrated statistically significant improvement in spatial memory and cognition as measured by the Morris water maze and passive avoidance tasks, with performance indices recovering to ~75–85% of untreated control levels [1]. By comparison, structurally related benzothiazole-piperazine compounds that were only evaluated in vitro or in silico lack any corresponding in vivo cognitive efficacy data, and the class-level in vivo toxicology profile remains undefined for simpler analogs [1][2].

In vivo efficacy Cognitive enhancement Alzheimer's model

Cytotoxicity Differential Window: Benzothiazole-Piperazine Scaffold Containing Oxolane-Pyridine vs. 5-Chloro Analog in Cancer Cell Lines

Class-level SAR from benzothiazole-piperazine derivatives demonstrates that substituent identity on the pyridine ring dictates cytotoxicity potency and selectivity. In the HUH-7 hepatocellular carcinoma cell line, benzothiazole-piperazine compounds with electron-neutral aryl substituents exhibit GI₅₀ values between 4.5 μM and 15.1 μM, whereas electron-withdrawing substituents such as 5-chloro on the pyridine produce variable activity (GI₅₀ range 3.1–61.4 μM depending on substitution pattern) [1]. The oxolane-ether pyridine in the target compound provides an electron-donating alkoxy group that modulates the pyridine ring's electronic character distinctly from the 5-chloro analog (CAS 1903564-41-9), predicting a unique GI₅₀ fingerprint that cannot be extrapolated from the chloro series [1].

Anticancer activity GI50 comparison Hepatocellular carcinoma

Optimal Application Scenarios for 3-{4-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-1,2-benzothiazole Based on Demonstrated Differentiation


Multi-Target Directed Ligand (MTDL) Screening for Alzheimer's Disease Drug Discovery

Use as a reference small-molecule MTDL in enzymatic and cellular assays where simultaneous engagement of AChE catalytic and peripheral anionic sites is required. The compound's mixed-type AChE inhibition (IC₅₀ 0.42 μM) and documented Aβ₁–₄₂ anti-aggregation activity, supported by in vivo cognitive improvement data in scopolamine-treated mice [1], make it a superior candidate over simpler benzothiazole-piperazine AChE inhibitors that lack dual-site binding and in vivo validation.

Kinase or GPCR Panel Profiling with an Intact 1,2-Benzothiazole Pharmacophore

Deploy as a screening probe in kinase selectivity panels where the 1,2-benzothiazole core is a privileged hinge-binding motif. The oxolane-ether pyridine carbonyl extension provides additional hydrogen-bond vectors not present in simpler 2-(piperazin-1-yl)-1,3-benzothiazole analogs, potentially conferring selectivity for kinases with extended ATP-site conformations [2]. Pair with the 5-chloro analog (CAS 1903564-41-9) in head-to-head profiling to map electronic effects on selectivity.

Oncology Cell Line SAR Baseline for Benzothiazole-Piperazine Derivatives

Include in a panel alongside the chloro-substituted congener and non-oxolane benzothiazole-piperazine compounds to establish a quantitative SAR matrix for GI₅₀ values across HUH-7, MCF-7, and HCT-116 lines [3]. The non-chlorinated oxolane-pyridine system serves as the electron-neutral reference point against which electron-withdrawing and electron-donating substituent effects are calibrated.

In Vivo CNS Pharmacokinetic and Behavioral Pharmacology Studies

Procure for rodent behavioral pharmacology as a pre-validated template with existing in vivo efficacy data. The published protocol (p.o. administration at 10–30 mg·kg⁻¹ in mice) [1] provides a direct starting point for dose-range-finding, reducing the time and cost of de novo in vivo study design.

Quote Request

Request a Quote for 3-{4-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-1,2-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.